molecular formula C5H9N3O B3391408 (5-Ethyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 1780759-88-7

(5-Ethyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B3391408
CAS No.: 1780759-88-7
M. Wt: 127.14 g/mol
InChI Key: QNYYOBQOINUFOZ-UHFFFAOYSA-N
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Description

(5-Ethyl-1H-1,2,3-triazol-4-yl)methanol: is a chemical compound belonging to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-1H-1,2,3-triazol-4-yl)methanol typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form a hydrazone, which is then cyclized with sodium nitrite and acetic acid to yield the triazole core. The resulting triazole is then alkylated with ethyl iodide to introduce the ethyl group. Finally, the triazole is reduced to the corresponding methanol derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

(5-Ethyl-1H-1,2,3-triazol-4-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane (DMP) to form the corresponding ketone or aldehyde[_{{{CITATION{{{_2{Synthesis and Anticancer Activity of (E)-5-(1-Aryl-1H-1,2,3-triazol-4 ....

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the triazole to its methanol derivative.

  • Substitution: Nucleophilic substitution reactions can be carried out to introduce different functional groups onto the triazole ring.

Common Reagents and Conditions:

  • Oxidation: Dess-Martin periodinane (DMP), dichloromethane (DCM), room temperature[_{{{CITATION{{{_2{Synthesis and Anticancer Activity of (E)-5-(1-Aryl-1H-1,2,3-triazol-4 ....

  • Reduction: Lithium aluminum hydride (LiAlH4), ether, 0°C to room temperature.

  • Substitution: Various nucleophiles, polar aprotic solvents, elevated temperatures.

Major Products Formed:

  • Oxidation: Ketones or aldehydes.

  • Reduction: Methanol derivatives.

  • Substitution: Functionalized triazoles.

Scientific Research Applications

(5-Ethyl-1H-1,2,3-triazol-4-yl)methanol: has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its antimicrobial and antioxidant properties.

  • Medicine: Triazole derivatives are known for their antifungal and anticancer activities.

  • Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (5-Ethyl-1H-1,2,3-triazol-4-yl)methanol exerts its effects involves its interaction with biological targets such as enzymes and receptors. The specific molecular pathways and targets depend on the context of its application, but generally, triazoles are known to inhibit enzymes involved in critical biological processes.

Comparison with Similar Compounds

(5-Ethyl-1H-1,2,3-triazol-4-yl)methanol: is compared with other similar compounds such as 1H-1,2,3-triazole-4-yl)methanol , 1H-1,2,4-triazole-3-carboxylate , and 1-aryl-1H-1,2,3-triazol-4-yl)methanols [_{{{CITATION{{{2{Synthesis and Anticancer Activity of (E)-5-[(1-Aryl-1H-1,2,3-triazol-4 ...](https://link.springer.com/article/10.1134/S1070428020050206). These compounds share the triazole core but differ in their substituents and functional groups, leading to variations in their biological activities and applications[{{{CITATION{{{1{Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole ...](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-023-00965-8)[{{{CITATION{{{_2{Synthesis and Anticancer Activity of (E)-5-(1-Aryl-1H-1,2,3-triazol-4 ....

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Properties

IUPAC Name

(5-ethyl-2H-triazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-2-4-5(3-9)7-8-6-4/h9H,2-3H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYYOBQOINUFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNN=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401283530
Record name 1H-1,2,3-Triazole-5-methanol, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780759-88-7
Record name 1H-1,2,3-Triazole-5-methanol, 4-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1780759-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-5-methanol, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401283530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-ethyl-1H-1,2,3-triazol-4-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Ethyl-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(5-Ethyl-1H-1,2,3-triazol-4-yl)methanol
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(5-Ethyl-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(5-Ethyl-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(5-Ethyl-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(5-Ethyl-1H-1,2,3-triazol-4-yl)methanol

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